
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves binding to the sigma-1 receptor. The binding of the compound to the receptor can modulate the activity of various signaling pathways, including calcium signaling and the ERK/MAPK pathway. The modulation of these pathways can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemical and Physiological Effects
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has been shown to have various biochemical and physiological effects. The compound can modulate the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood and cognition. The compound can also modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory processes. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has several advantages for lab experiments. The compound has a high affinity for the sigma-1 receptor, which allows for the selective modulation of the receptor's activity. Additionally, the compound has been shown to have good solubility in various solvents, which allows for easy preparation of solutions for experiments.
However, there are also limitations to using 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, the compound can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-. One direction is to investigate the role of the compound in various physiological processes, such as pain perception and mood regulation. Another direction is to develop more selective compounds that target the sigma-1 receptor with higher affinity and specificity. Additionally, the development of imaging techniques that can visualize the binding of the compound to the sigma-1 receptor in vivo can provide valuable insights into the role of the receptor in various physiological processes.
Conclusion
In conclusion, 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. The compound has a high affinity for the sigma-1 receptor and can modulate various signaling pathways and cellular processes. While there are limitations to using the compound in lab experiments, there are also several future directions for research that can provide valuable insights into the role of the sigma-1 receptor in various physiological processes.
Synthesemethoden
The synthesis of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves the reaction of 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-morpholine with maleic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. The compound can be used as a tool to study the role of the sigma-1 receptor in these processes.
Eigenschaften
CAS-Nummer |
106260-91-7 |
|---|---|
Produktname |
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- |
Molekularformel |
C19H24N4O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-[4-(4-furo[3,2-c]pyridin-4-ylpiperazin-1-yl)butyl]morpholine-3,5-dione |
InChI |
InChI=1S/C19H24N4O4/c24-17-13-26-14-18(25)23(17)7-2-1-6-21-8-10-22(11-9-21)19-15-4-12-27-16(15)3-5-20-19/h3-5,12H,1-2,6-11,13-14H2 |
InChI-Schlüssel |
QBICJHHCQYFVMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
Kanonische SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
Andere CAS-Nummern |
106260-91-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



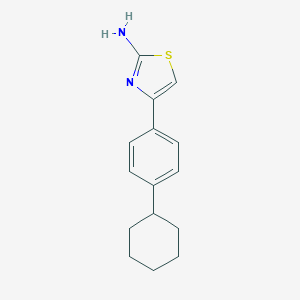
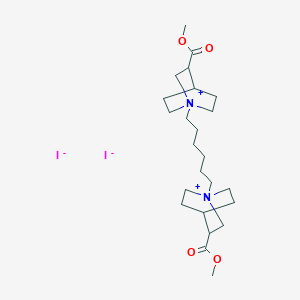

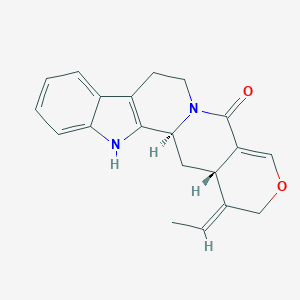
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
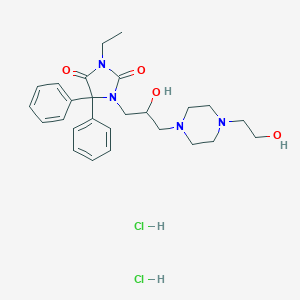


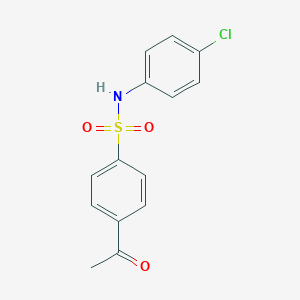
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


